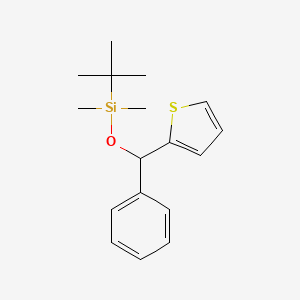
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl-2-thienylmethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- typically involves the reaction of a silane precursor with a phenyl-2-thienylmethoxy derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and characterization to confirm the structure and properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of silanol derivatives.
Reduction: Reduction reactions may convert the compound into simpler silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound may be utilized in the development of bioactive molecules and as a tool for studying biological processes.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl[(2-phenylethenyl)oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
- Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
596104-73-3 |
|---|---|
Fórmula molecular |
C17H24OSSi |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[phenyl(thiophen-2-yl)methoxy]silane |
InChI |
InChI=1S/C17H24OSSi/c1-17(2,3)20(4,5)18-16(15-12-9-13-19-15)14-10-7-6-8-11-14/h6-13,16H,1-5H3 |
Clave InChI |
NDFFPHUVHSJLBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
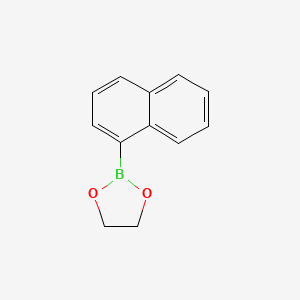
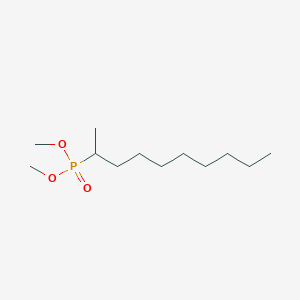
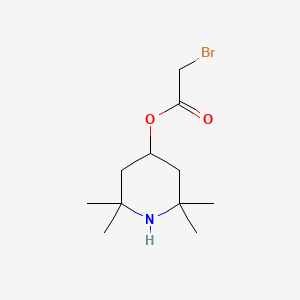
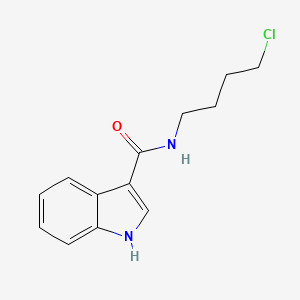

![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
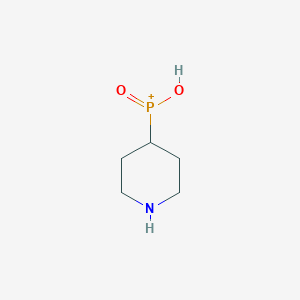

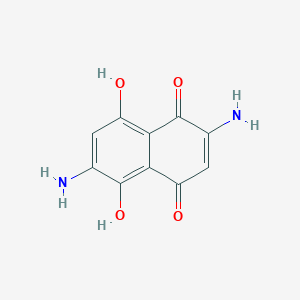
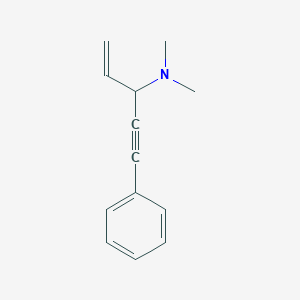
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)

